molecular formula C9H8Cl2O2 B14051736 1-Chloro-1-(4-chloro-2-hydroxyphenyl)propan-2-one

1-Chloro-1-(4-chloro-2-hydroxyphenyl)propan-2-one

Cat. No.: B14051736
M. Wt: 219.06 g/mol
InChI Key: VYJLRGUKONWFIO-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-chloro-2-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H8Cl2O2 It is a chlorinated derivative of hydroxyphenylpropanone, characterized by the presence of both chloro and hydroxy functional groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-1-(4-chloro-2-hydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the chlorination of 1-(4-hydroxyphenyl)propan-2-one. The reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions to introduce the chloro group at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(4-chloro-2-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-1-(4-chloro-2-hydroxyphenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-chloro-2-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and hydroxy groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and engage in electrophilic or nucleophilic interactions, depending on the reaction environment. These interactions influence its biological activity and effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Hydroxyphenyl)propan-2-one: Lacks the chloro groups, making it less reactive in certain substitution reactions.

    1-(3-Chloro-2-hydroxyphenyl)propan-2-one: Similar structure but with different chloro group positioning, affecting its reactivity and applications.

    1-(4-Chloro-2-methoxyphenyl)propan-2-one:

Uniqueness

1-Chloro-1-(4-chloro-2-hydroxyphenyl)propan-2-one is unique due to the presence of both chloro and hydroxy groups on the aromatic ring, which enhances its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals and specialty chemicals .

Properties

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

1-chloro-1-(4-chloro-2-hydroxyphenyl)propan-2-one

InChI

InChI=1S/C9H8Cl2O2/c1-5(12)9(11)7-3-2-6(10)4-8(7)13/h2-4,9,13H,1H3

InChI Key

VYJLRGUKONWFIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)Cl)O)Cl

Origin of Product

United States

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